5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde
Description
Properties
Molecular Formula |
C13H7NO3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-oxochromeno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H7NO3/c15-7-8-5-6-10-12(16)9-3-1-2-4-11(9)17-13(10)14-8/h1-7H |
InChI Key |
OBTSTSQBHLXWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Initial Homologation and Carbaldehyde Formation
The synthesis begins with bromo-substituted (2-hydroxyaryl)ethan-1-ones (11a–11c ), which undergo homologation using Vilsmeier reagent (DMF/triflic anhydride) to yield 4-oxo-4H-chromene-3-carbaldehydes (12a–12c ) in 73–88% yield. For the target compound, analogous conditions could be applied to a precursor with a hydroxy group positioned to direct formylation at C-2. The triflate counterion in the Vilsmeier reagent is critical for stabilizing intermediates in weakly nucleophilic environments.
Nitrile Formation and Tricyclic Annulation
Subsequent conversion of carbaldehydes to nitriles (14a–14c ) via oxime intermediates (13a–13c ) enables annulation with ethyl cyanoacetate. This step forms the tricyclic chromenopyridine scaffold (6–8 ) with yields of 77–93%. For 5-oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde, annulation must preserve the aldehyde group, necessitating protective strategies or selective reaction conditions.
Post-Annulation Functionalization
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) are employed in related syntheses to introduce substituents. However, the target compound’s lack of additional substituents simplifies the pathway, focusing instead on oxidation to install the 5-oxo group. Hydrogenation or oxidative methods (e.g., KMnO4) could convert intermediate alkenes or alcohols to the ketone.
Key Reaction Conditions
One-Pot Multicomponent Strategies
Recent advances in one-pot methodologies offer efficient routes to chromenopyridine derivatives. A three-component reaction involving SnCl2·2H2O-catalyzed condensation of 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and dimedone has been reported for analogous structures. Adapting this method could streamline the synthesis of the target compound by integrating aldehyde-bearing components directly into the chromenopyridine core.
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition and cyclodehydration. For 5-oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde, using a pre-formylated aldehyde (e.g., 2-formylphenol) would position the carbaldehyde group during cyclization. SnCl2·2H2O facilitates proton transfer and stabilizes intermediates, achieving yields up to 85% in related systems.
Optimized Conditions
Green Chemistry Approaches Using Bio-Based Precursors
A solvent-involved one-pot synthesis developed for 5-alkoxy chromenopyridines demonstrates the feasibility of eco-friendly protocols. By replacing phenol with less toxic alcohols and employing ethanol as a solvent, this method avoids hazardous byproducts. For the target compound, substituting the alkoxy group with a formyl moiety would require adjusting nucleophilic agents.
Two-Step Cascade Mechanism
-
Knoevenagel Condensation : Forms an α,β-unsaturated intermediate.
-
Pinner Cyclization : Alcohol addition to the double bond, followed by tautomerization and cyclization.
Introducing a formyl group instead of alkoxy necessitates using formylating agents (e.g., DMF/POCl3) at the cyclization stage. Yields for analogous 5-O-substituted derivatives range from 61–95% under Suzuki conditions.
Formylation Strategies Post-Core Formation
Directed Ortho-Metallation
After constructing the chromenopyridine core, directed metallation (e.g., using LDA or Mg turnings) at C-2 followed by quenching with DMF or CO gas introduces the aldehyde. This method is effective for aromatic formylation but requires careful control to avoid over-metallation.
Vilsmeier-Haack Formylation
Direct formylation of the pre-formed chromenopyridine core using Vilsmeier reagent (POCl3/DMF) targets electron-rich aromatic positions. This approach is widely used for introducing formyl groups into heterocycles, with yields contingent on substituent directing effects.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to form substituted derivatives.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It has been shown to modulate pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Chromeno[2,3-b]pyridine Derivatives with Varied Substituents
Structural modifications at key positions significantly alter physicochemical and biological properties:
Key Observations :
- Carbaldehyde vs. Carboxylic Acid : The carbaldehyde group in the parent compound enhances reactivity for further functionalization (e.g., Schiff base formation), while the carboxylic acid in the analog improves solubility in polar solvents like DMSO .
Chromene Carbaldehydes with Different Ring Systems
Compounds with similar carbaldehyde groups but distinct chromene frameworks:
Comparison :
- Synthetic Efficiency : The parent compound achieves higher yields (88%) under optimized MCRs compared to the isopropyl derivative (67%) .
- Steric Effects : Bulkier substituents (e.g., isopropyl) may hinder reaction kinetics, reducing yields .
Heterocyclic Analogs with Alternate Fused Rings
Replacing the chromeno ring with sulfur- or nitrogen-containing heterocycles:
Key Observations :
- Biological Relevance : Pyrrolo derivatives, such as the bromo-sulfonyl analog, are often explored in kinase inhibition but require careful handling due to toxicity .
Biological Activity
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde belongs to the chromenopyridine family, characterized by a fused chromene and pyridine structure. The compound's molecular formula is with a molecular weight of approximately 229.22 g/mol. Its unique structure allows for various interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of chromenopyridines exhibit notable antimicrobial properties. For instance, studies have indicated that certain derivatives demonstrate significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde | S. aureus | 15.0 |
| 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde | E. coli | 20.0 |
Anticancer Activity
The anticancer potential of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde has been explored in various studies. It has shown promising results in inhibiting proliferation in several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde resulted in:
- Reduction in cell viability : IC50 value was determined to be 12 μM.
- Induction of apoptosis : Increased levels of cleaved caspase-3 were observed.
The biological activity of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
- Receptor Binding : It may bind to specific receptors involved in cancer signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Synthesis and Derivatives
The synthesis of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been developed to enhance yield and purity.
Synthetic Route Example
- Step 1 : Formation of the chromene core via cyclization.
- Step 2 : Introduction of the pyridine moiety through nucleophilic substitution.
- Step 3 : Aldehyde functionalization at the second position.
Q & A
Q. What are the common synthetic routes for 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) using readily available precursors. A widely reported method involves the pseudo-four-component reaction of salicylaldehydes, malononitrile, and 6-hydroxy-4-methylpyridin-2(1H)-ones in pyridine under reflux for 2 hours . Another optimized approach employs a one-pot, solvent-free Michael addition of 4-aminocoumarin to arylidenemalononitrile at 150°C, yielding derivatives with operational simplicity and high efficiency .
Example Protocol:
- Reagents: Salicylaldehyde (3 mmol), malononitrile (6 mmol), 6-hydroxy-4-methylpyridin-2(1H)-one (3 mmol).
- Conditions: Reflux in pyridine (5 mL) for 2 hours.
- Workup: Cool, filter, wash with ethanol, and dry .
Q. How is the structure of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde characterized?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR: H and C NMR identify aromatic protons, carbonyl groups, and substituents.
- XRD: Single-crystal X-ray diffraction (e.g., Acta Cryst. data) resolves fused chromeno-pyridine systems and confirms bond angles/distances .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the primary applications in medicinal chemistry research?
Methodological Answer: The compound serves as a scaffold for drug discovery due to its fused heterocyclic core. Key applications include:
- SIRT2 Inhibition: Molecular docking studies show affinity for the SIRT2 binding pocket, suggesting potential in neurodegenerative disease research .
- Antimicrobial/Anticancer Screening: Derivatives are tested against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7) via MTT assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of chromeno-pyridine derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst Screening: DABCO (1,4-diazabicyclo[2.2.2]octane) enhances [3+3] annulation between 3-nitro-2H-chromenes and allenoates, improving regioselectivity .
- Solvent Effects: Pyridine acts as both solvent and base in pseudo-four-component reactions, reducing side products .
- Temperature Control: Solvent-free conditions at 150°C minimize decomposition and improve atom economy .
Table 1: Comparison of Synthesis Methods
Q. What computational methods predict the biological activity of chromeno-pyridine derivatives?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like SIRT2. For example, a derivative with a benzyl substituent showed ΔG = −8.2 kcal/mol, indicating strong binding .
- QSAR Modeling: Topological indices (e.g., Wiener index) correlate substituent effects with antimicrobial IC values .
Q. How can researchers address contradictions in reported synthesis methods?
Methodological Answer: Discrepancies in reaction conditions (e.g., solvent vs. solvent-free) are resolved by:
Q. What strategies are used to study structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO) at position 3 enhances SIRT2 inhibition, while bulky groups (e.g., benzyl) improve lipophilicity .
- Bioisosteric Replacement: Replacing the pyridine ring with thiophene (e.g., thieno[2,3-b]pyridine) alters metabolic stability .
Safety and Handling
Q. What are the key safety considerations when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
